molecular formula C9H14N2 B1167122 gelucire 44-14 CAS No. 121548-04-7

gelucire 44-14

货号: B1167122
CAS 编号: 121548-04-7
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gelucire 44-14 is a nonionic water-dispersible surfactant widely used in pharmaceutical formulations. It is primarily employed to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This compound self-emulsifies in aqueous media, forming a fine dispersion or microemulsion, which significantly improves the absorption of APIs .

化学反应分析

Gelucire 44-14 primarily undergoes self-emulsification upon contact with aqueous media. The different components of this compound self-assemble based on their affinity for water: polyethylene glycols are water-soluble, polyethylene glycol esters and monoglycerides are amphiphilic, and di- and triglycerides are hydrophobic . This self-emulsification process is crucial for its function as a solubilizer and bioavailability enhancer.

科学研究应用

Self-Emulsifying Drug Delivery Systems (SEDDS)

Gelucire 44/14 is commonly utilized in SEDDS due to its ability to form stable emulsions upon contact with gastrointestinal fluids. This property allows for improved absorption of lipophilic drugs. Studies have shown that formulations incorporating Gelucire 44/14 can significantly enhance the dissolution rates of various drugs, such as naproxen and atorvastatin, leading to increased bioavailability compared to conventional formulations .

Table 1: Comparison of Bioavailability Enhancement Using Gelucire 44/14

DrugBioavailability ImprovementStudy Reference
NaproxenIncreased solubility
AtorvastatinEnhanced dissolution
InsulinImproved pulmonary absorption

Nanocarrier Systems

The self-emulsifying properties of Gelucire 44/14 also lend themselves to nanocarrier systems, which are critical in enhancing the solubility and stability of drugs. Research indicates that Gelucire 44/14 can be employed to create nanoemulsions that improve the delivery of poorly soluble compounds by increasing their surface area and facilitating better absorption .

Pulmonary Drug Delivery

Gelucire 44/14 has been investigated as an absorption enhancer for pulmonary delivery systems. In vivo studies demonstrated that it significantly improved the absorption of poorly soluble drugs like insulin and calcitonin when administered via inhalation. The mechanism involves reducing the surface tension at the gas-liquid interface in alveolar tissues, thereby facilitating drug passage through biological membranes .

Enhancement of Oral Bioavailability

A study conducted on α-tocopherol demonstrated that formulations containing Gelucire 44/14 could double its bioavailability compared to traditional formulations. This finding highlights the excipient's potential in formulating effective oral delivery systems for lipophilic compounds .

Investigation into Hydration Properties

Research into the hydration behavior of Gelucire 44/14 revealed that it forms distinct phases depending on water content, affecting drug dissolution rates. At higher hydration levels, Gelucire transitions from a solid to a gel-like state, which can enhance the solubilization of co-administered drugs .

Table 2: Hydration Effects on Gelucire 44/14

Water Content (%)Physical StateEffect on Drug Solubility
<5SolidLow solubility
5-50Lamellar phaseModerate solubility
>50Gel-like phaseHigh solubility

作用机制

The mechanism of action of Gelucire 44-14 involves its self-emulsifying properties. Upon contact with aqueous or digestive media, this compound spontaneously forms a fine dispersion. The different components self-assemble based on their affinity for water, leading to the formation of a microemulsion. This microemulsion enhances the solubility and bioavailability of poorly water-soluble APIs by increasing their surface area and facilitating their absorption in the gastrointestinal tract .

生物活性

Gelucire 44/14, a semi-solid self-emulsifying excipient derived from lauroyl macrogolglycerides, is widely utilized in pharmaceutical formulations to enhance the bioavailability of poorly water-soluble drugs. Its biological activity is primarily linked to its role in drug delivery systems, influencing drug absorption, efficacy, and safety.

Composition and Properties

Gelucire 44/14 is composed of C8-C18 acylglycerols and polyethylene glycol (PEG) esters. This unique composition allows it to function effectively as a lipid excipient for oral drug delivery, particularly for hydrophobic compounds. It exhibits self-emulsifying properties that facilitate the formation of microemulsions in gastrointestinal fluids, enhancing the solubility and absorption of active pharmaceutical ingredients (APIs).

The biological activity of Gelucire 44/14 can be attributed to several mechanisms:

  • Enhancement of Drug Solubility : Gelucire 44/14 improves the solubility of hydrophobic drugs through its emulsifying properties, allowing for better dispersion in gastrointestinal fluids.
  • Inhibition of P-glycoprotein (P-gp) : Studies have shown that Gelucire 44/14 can decrease P-gp activity, a key efflux transporter that limits drug absorption. By inhibiting P-gp, Gelucire 44/14 increases the intracellular concentration of drugs, thereby enhancing their bioavailability .
  • Lipolysis : The compound undergoes lipolysis in the gastrointestinal tract, which can further aid in the release and absorption of co-administered drugs. However, certain lipases have shown limited activity on Gelucire 44/14 itself .

Case Studies

  • P-glycoprotein Inhibition :
    • A study conducted on Caco-2 cells demonstrated that treatment with Gelucire 44/14 significantly increased the accumulation of rhodamine 123 (Rh123), a fluorescent P-gp substrate, indicating reduced efflux activity. The study found that concentrations as low as 0.02% (w/v) could reduce P-gp protein expression by up to 51.8% compared to control levels .
  • Bioavailability Enhancement :
    • In a clinical study involving healthy volunteers, a formulation containing Gelucire 44/14 showed approximately a two-fold increase in the absorption of alpha-tocopherol compared to a commercial soft gelatin capsule formulation. This suggests that Gelucire 44/14 can significantly enhance the bioavailability of lipophilic compounds when used as an excipient .
  • Solid Dispersion Formulations :
    • Research on solid dispersions of antiviral drugs with Gelucire 44/14 indicated improved solubility and stability over time. These formulations maintained their integrity after prolonged storage and demonstrated enhanced drug release profiles when tested in vitro .

Comparative Analysis

Property Gelucire 44/14 Other Excipients
CompositionC8-C18 acylglycerols + PEG estersVarious lipid-based excipients
Self-emulsifying abilityYesVaries
Effect on P-gpInhibitoryDepends on excipient
Bioavailability enhancementSignificantVaries

属性

CAS 编号

121548-04-7

分子式

C9H14N2

分子量

0

同义词

gelucire 44-14

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。